6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Description
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a brominated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.58 g/mol . This compound features a bicyclic structure where the isoquinoline scaffold is partially saturated (1,2,3,4-tetrahydro) and substituted with a bromine atom at position 6 and a methyl group at position 5. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications. Its CAS number is unspecified in the available evidence, but its MDL number is MFCD28155350 .
Properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9-4-5-12-6-8(9)2-3-10(7)11;/h2-3,12H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONRRLTHHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method is the reaction of isoquinoline with bromine under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
This compound belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. Research indicates that THIQ derivatives exhibit a wide range of pharmacological effects, including:
- Anti-inflammatory : Compounds derived from THIQ structures have shown significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that THIQs can protect against neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties .
- Antimicrobial Activity : THIQ derivatives have also been investigated for their efficacy against various pathogens, indicating potential use in developing new antimicrobial agents .
Synthetic Applications
Chemical Synthesis
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : This compound is often employed as a building block in the synthesis of more complex isoquinoline derivatives. Various synthetic routes have been developed to create novel THIQ analogs with enhanced biological activity .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Study on Neuroprotective Effects : A study demonstrated that certain THIQ derivatives could inhibit neuroinflammation and protect neuronal cells from oxidative stress. This suggests a promising avenue for developing treatments for neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity Research : Another research highlighted the synthesis of various THIQ analogs that exhibited potent activity against resistant strains of bacteria. These findings support the exploration of THIQs as a new class of antibiotics .
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride can be compared to related tetrahydroisoquinoline derivatives, as outlined below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Position and Reactivity :
- Bromine at position 6 (target compound) vs. 7 () alters steric and electronic effects, influencing reaction pathways. For example, bromine at position 6 may enhance electrophilic substitution at adjacent positions .
- Methyl groups (e.g., at position 5 in the target compound) increase hydrophobicity compared to halogens like fluorine () or methoxy () .
Molecular Weight and Solubility :
- The target compound (262.58 g/mol) is lighter than 5-bromo-4,4-dimethyl derivatives (276.60 g/mol) due to fewer methyl groups .
- Halogen substitutions (Br, F) reduce aqueous solubility compared to methoxy or hydroxyl groups .
Synthetic Utility: The target compound’s methyl group at position 5 may hinder dehydrogenation reactions compared to unsubstituted analogs, as seen in studies on 2-phenyl-1,2,3,4-tetrahydro-isoquinoline derivatives (). Quinoline derivatives (e.g., ) exhibit distinct reactivity due to aromaticity differences compared to isoquinolines .
Safety and Handling: While specific safety data for the target compound is lacking, related brominated tetrahydroisoquinolines (e.g., 5-bromo analogs) require precautions against inhalation and skin contact ().
Biological Activity
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS: 1823562-09-9) is a synthetic compound belonging to the tetrahydroisoquinoline family. This class of compounds has gained considerable attention due to its diverse biological activities, including neuroprotective, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the potential of THIQ analogs in protecting neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and inhibition of apoptotic pathways .
Antimicrobial Activity
Tetrahydroisoquinolines have also demonstrated significant antimicrobial activity. Compounds similar to 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline have shown effectiveness against various bacterial strains. For instance, studies report that certain THIQ derivatives inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
The potential anticancer effects of tetrahydroisoquinolines are under investigation. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. Specifically, 6-Bromo-5-methyl derivatives have shown promise in inhibiting tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the isoquinoline ring can significantly influence their pharmacological effects. For example:
- Bromination at Position 6 : Enhances antimicrobial activity.
- Methyl Substitution at Position 5 : Contributes to improved neuroprotective effects.
The following table summarizes key findings related to the SAR of tetrahydroisoquinoline derivatives:
| Modification | Effect | Reference |
|---|---|---|
| Bromination (Position 6) | Increased antimicrobial activity | |
| Methyl substitution (Position 5) | Enhanced neuroprotection | |
| Alkyl chain extension | Improved anticancer properties |
Case Studies
Several case studies have explored the biological activities of tetrahydroisoquinoline derivatives:
- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of a THIQ derivative in a rat model of Parkinson's disease. Results showed significant improvement in motor function and reduction in dopaminergic neuron loss .
- Antimicrobial Activity Against Pathogens : Research demonstrated that a related compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that modifications to the tetrahydroisoquinoline structure led to decreased cell viability and increased apoptosis rates compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride, and how can reaction conditions be optimized?
- Methodology : Start with a tetrahydroisoquinoline scaffold and introduce bromine at the 6-position via electrophilic aromatic substitution. Methylation at the 5-position can be achieved using methyl iodide under basic conditions. Purification via recrystallization in ethanol or methanol is critical to achieve >95% purity . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) and confirm structure via H NMR (DMSO-d6: δ 2.35 ppm for methyl, δ 4.20 ppm for N-CH2) .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodology : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity. Stability studies should test degradation under light, humidity (25°C/60% RH), and temperature (4°C vs. -20°C) over 6 months. Monitor bromine loss via ICP-MS and structural integrity via FT-IR (C-Br stretch ~550 cm⁻¹) .
Q. What analytical techniques are most effective for distinguishing this compound from structurally similar tetrahydroisoquinoline derivatives?
- Methodology : Combine high-resolution mass spectrometry (HRMS, m/z calculated for CHBrClN: 299.03 [M+H]) and C NMR to resolve ambiguities. Compare with analogs like 6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride ( ) to identify unique bromine/methyl signatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology : Conduct meta-analysis of assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC values may arise from differences in solvent (DMSO vs. saline) or incubation time. Validate activity via orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structurally related compounds (e.g., 6,7-dimethoxy derivatives in ) .
Q. What strategies are recommended for probing the compound’s mechanism of action in neurological targets?
- Methodology : Use radioligand binding assays (e.g., H-labeled ligands for adrenergic receptors) to assess affinity. Pair with molecular dynamics simulations to map interactions between the bromine substituent and hydrophobic receptor pockets. Validate via site-directed mutagenesis of key residues (e.g., Tyr in α-adrenoceptors) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific isoforms of target enzymes?
- Methodology : Synthesize analogs with variations at the 5-methyl (e.g., ethyl, CF) and 6-bromo (e.g., Cl, I) positions. Test against enzyme panels (e.g., monoamine oxidases A/B) using kinetic assays (Km/Vmax). Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Test in DMSO, ethanol, and PBS (pH 7.4) with sonication. Discrepancies may arise from hydrate formation (e.g., hydrochloride salt vs. free base). Confirm via PXRD to detect crystalline vs. amorphous states .
Q. What experimental controls are critical when comparing this compound’s metabolic stability across species (e.g., human vs. rat liver microsomes)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
